molecular formula C23H30O B3178570 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one CAS No. 64321-35-3

1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

Cat. No.: B3178570
CAS No.: 64321-35-3
M. Wt: 322.5 g/mol
InChI Key: BJZBPRYVJCHAKB-UHFFFAOYSA-N
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Description

1,3-Bis(4-(tert-butyl)phenyl)propan-2-one, also known as dibenzylideneacetone or DBA, is an organic compound containing two aryl groups bound to the central carbonyl group. It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves the use of 2-(4-(tert-butyl)phenyl)propan-2-ol, AgNO3, Bi (OTf)3, and K2S2O8 in a 2ml reaction vial. The mixture is then stirred after adding a 2wt% DAPGS-750-M water solution .


Molecular Structure Analysis

The molecular formula of this compound is C23H30O . It has a molecular weight of 322.48 .


Physical and Chemical Properties Analysis

This compound has a boiling point of 418.8±14.0 °C and a density of 0.977±0.06 g/cm3 .

Scientific Research Applications

1. Use in Binuclear Tin Complexes

A study by Jiménez‐Pérez et al. (2000) reported the synthesis of new hexacyclic bimetallic tin compounds derived from bis-(3,5-di-tert-butyl-2-phenol)oxamide. These compounds exhibit interesting structural features with tin atoms linked to the phenoxy group, anilinic nitrogen atom, and the oxygen of the oxamide group. These unique structures have potential implications in organometallic chemistry and material sciences (Jiménez‐Pérez et al., 2000).

2. Ligand Synthesis for Phosphorus Centers

Shah et al. (2000) explored the use of tetraarylphenyls, including derivatives of 1,3-bis(4-(tert-butyl)phenyl)propan-2-one, as sterically demanding ligands for synthesizing compounds with two p-phenylene-bridged phosphorus centers. This research provides insights into the design of novel materials with low-coordinate phosphorus centers, which could have applications in catalysis and materials science (Shah et al., 2000).

3. Coordination Polymers

Voitekhovich et al. (2020) synthesized coordination polymers using a derivative of this compound, demonstrating its utility in constructing complex molecular structures with potential applications in magnetic materials and molecular electronics (Voitekhovich et al., 2020).

4. Synthesis of Cyclopropyl Phenyl Sulfides

Tanaka et al. (1982) explored the synthesis of cyclopropyl phenyl sulfides using derivatives of this compound. This research contributes to the development of novel synthetic methods in organic chemistry, particularly in the creation of sulfide-based compounds (Tanaka et al., 1982).

5. Development of Sterically Encumbered Systems

Research by Krempner et al. (1994) on the formation and transformation of unstable silenes, using derivatives of this compound, provides valuable insights into the behavior of reactive intermediates in organosilicon chemistry (Krempner et al., 1994).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Properties

IUPAC Name

1,3-bis(4-tert-butylphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O/c1-22(2,3)19-11-7-17(8-12-19)15-21(24)16-18-9-13-20(14-10-18)23(4,5)6/h7-14H,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZBPRYVJCHAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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